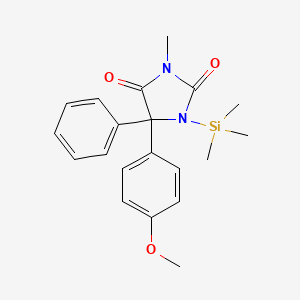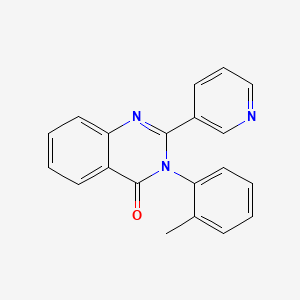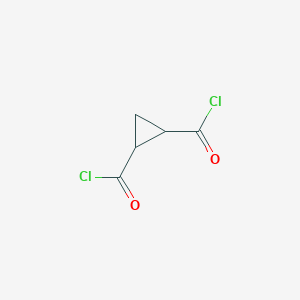
Cyclopropane-1,2-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C₅H₄Cl₂O₂ It is a derivative of cyclopropane, a three-membered ring structure, and contains two carbonyl chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbonyl dichloride can be synthesized through the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. The process involves the use of an alcoholate as a condensation agent, which is gradually added to a mixture of the malonic acid compound and the 1,2-dihalogeno compound in an alcohol solution . Another method involves the deoxygenative cyclopropanation of 1,2-dicarbonyl compounds using a molybdenum catalyst. This method is advantageous as it avoids the use of hazardous diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of commercially available catalysts and reagents ensures the process is efficient and scalable. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclopropanation Reactions: It can participate in cyclopropanation reactions with alkenes to form cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cyclopropanation Reactions: These reactions often use transition metal catalysts such as molybdenum, rhodium, or copper.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives.
Cyclopropanation Reactions: Products are cyclopropane derivatives with various functional groups depending on the alkene used.
Wissenschaftliche Forschungsanwendungen
Cyclopropane-1,2-dicarbonyl dichloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropane-1,2-dicarbonyl dichloride involves its ability to act as a carbene precursor in cyclopropanation reactions. The compound undergoes deoxygenation to form a carbene intermediate, which then reacts with alkenes to form cyclopropane derivatives . This process is facilitated by transition metal catalysts that stabilize the carbene intermediate and promote the reaction.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1,2-dicarbonyl dichloride can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid dichloride: Similar structure but different reactivity due to the presence of carboxylic acid groups.
Cyclopropane-1,1-dicarbonyl dichloride: Similar compound with slight variations in the position of carbonyl groups.
Eigenschaften
CAS-Nummer |
89180-99-4 |
|---|---|
Molekularformel |
C5H4Cl2O2 |
Molekulargewicht |
166.99 g/mol |
IUPAC-Name |
cyclopropane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(8)2-1-3(2)5(7)9/h2-3H,1H2 |
InChI-Schlüssel |
KAERQEWUBIXISE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


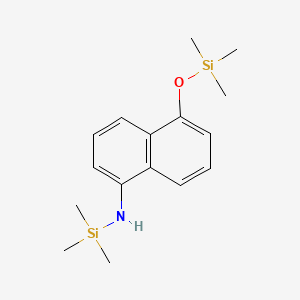
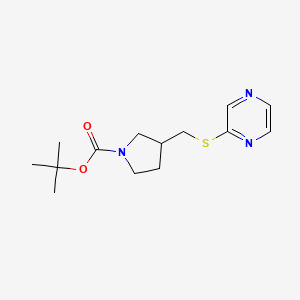
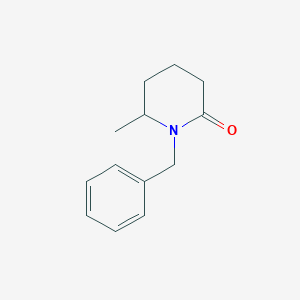
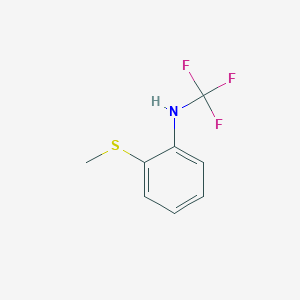
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
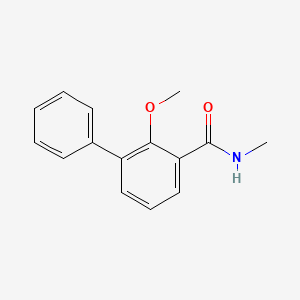

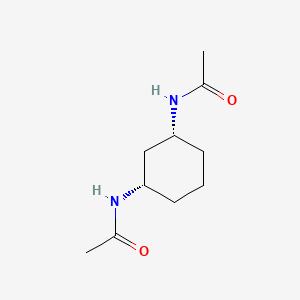
![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
